molecular formula C10H18N2O3S B2832064 N-[[2-(Methanesulfonamido)cyclopentyl]methyl]prop-2-enamide CAS No. 2411263-26-6

N-[[2-(Methanesulfonamido)cyclopentyl]methyl]prop-2-enamide

カタログ番号 B2832064
CAS番号: 2411263-26-6
分子量: 246.33
InChIキー: CLRRRPWOGWFEJK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[[2-(Methanesulfonamido)cyclopentyl]methyl]prop-2-enamide, commonly known as MPA or Medroxyprogesterone acetate, is a synthetic progestin that has been widely used in the medical field. It was first synthesized in 1957 and has since been used for various medical purposes, including contraception, hormone replacement therapy, and treatment of endometriosis and certain types of cancer.

作用機序

MPA acts by binding to the progesterone receptor, which is found in various tissues, including the uterus, ovaries, and breast. This binding results in the suppression of ovulation, the thickening of cervical mucus, and the inhibition of the growth of the endometrial tissue. In addition, MPA can also have antiandrogenic effects, which can be beneficial in the treatment of certain conditions, such as hirsutism and acne.
Biochemical and Physiological Effects:
MPA can have various biochemical and physiological effects on the body. It can alter the levels of various hormones, such as estrogen, progesterone, and testosterone, which can affect the menstrual cycle, bone density, and lipid metabolism. MPA can also affect the function of the immune system, as well as the metabolism of glucose and insulin.

実験室実験の利点と制限

MPA has several advantages for lab experiments, such as its high purity and stability, as well as its well-established mechanism of action. However, MPA can also have limitations, such as its potential for off-target effects and its dependence on the dosage and route of administration.

将来の方向性

There are several future directions for the research on MPA. One area of interest is the development of new formulations and delivery methods, such as transdermal patches and vaginal rings, which can improve the convenience and efficacy of MPA. Another area of interest is the investigation of the potential of MPA for the treatment of other conditions, such as polycystic ovary syndrome and uterine fibroids. Furthermore, the development of new progestins with improved safety and efficacy profiles is also an active area of research.
Conclusion:
In conclusion, MPA is a synthetic progestin that has been widely used for various medical purposes. Its synthesis involves the reaction of medroxyprogesterone with acetic anhydride in the presence of a catalyst. MPA acts by binding to the progesterone receptor and can have various biochemical and physiological effects on the body. While MPA has several advantages for lab experiments, it also has limitations and potential for off-target effects. There are several future directions for the research on MPA, including the development of new formulations and delivery methods and the investigation of its potential for the treatment of other conditions.

合成法

The synthesis of MPA involves the reaction of medroxyprogesterone with acetic anhydride in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting compound is then purified by recrystallization or chromatography. The purity and yield of MPA can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.

科学的研究の応用

MPA has been extensively studied for its various medical applications. It is commonly used as a contraceptive in combination with estrogen, as it can suppress ovulation and thicken cervical mucus, making it difficult for sperm to reach the egg. MPA has also been used for hormone replacement therapy in postmenopausal women, as it can alleviate symptoms such as hot flashes and vaginal dryness. In addition, MPA has been used to treat endometriosis, a condition in which the tissue lining the uterus grows outside of it, as well as certain types of cancer, such as breast and endometrial cancer.

特性

IUPAC Name

N-[[2-(methanesulfonamido)cyclopentyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3S/c1-3-10(13)11-7-8-5-4-6-9(8)12-16(2,14)15/h3,8-9,12H,1,4-7H2,2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRRRPWOGWFEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCCC1CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methanesulfonamidocyclopentyl)methyl]prop-2-enamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。